N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c19-16-6-5-15(24-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)25-18/h1-6,12H,7-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXOOPJYRYRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the Benzoxazole Ring: The benzoxazole ring is typically synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Attachment of the Bromofuran Carboxamide Group: The final step involves the coupling of the bromofuran carboxamide group to the piperidine-benzoxazole intermediate. This is usually achieved through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound’s anticancer and anti-inflammatory properties are of interest in the development of new therapeutic agents for cancer and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity to its targets, while the bromofuran carboxamide group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide can be compared with other benzoxazole derivatives and similar compounds :
Benzoxazole Derivatives: Compounds like 2-(2-((benzo[d]oxazol-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide have similar structures but different functional groups, leading to variations in their biological activities.
Imidazole Derivatives: Compounds such as 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole exhibit different pharmacological properties due to the presence of the imidazole ring.
Indole Derivatives: Indole-based compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have diverse biological activities, including antiviral and anticancer properties.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide, identified by CAS number 1797257-88-5, is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 404.3 g/mol. The structure features a benzo[d]oxazole moiety linked to a piperidine ring, which is critical for its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazole, including the compound , exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives against several fungal and bacterial strains:
| Compound | MIC (µg/ml) | Pathogen |
|---|---|---|
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | A. niger |
| 5-Fluorocytosine | 3.2 | C. neoformans |
The compound showed notable activity against Candida species and Aspergillus species, indicating its potential as an antifungal agent .
Antibacterial Activity
The antibacterial efficacy of benzoxazole derivatives has been documented extensively. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, revealing variable inhibition zones:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 15 | 20 | 17 |
| Amoxicillin | 30 | 27 |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anticancer Properties
Benzoxazole derivatives have also been shown to possess cytotoxic effects on various cancer cell lines. Studies indicate that certain compounds selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications:
- Breast Cancer Cells : Compounds exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Cells : Notable effects were observed in A549 cells.
The structure–activity relationship (SAR) studies revealed that modifications in the benzoxazole structure could enhance anticancer activity .
The biological activity of this compound is primarily attributed to its interaction with G-protein-coupled receptor kinases (GRK). Inhibition of GRK-2 and GRK-5 alters downstream signaling pathways associated with GPCRs, which are pivotal in various physiological processes such as immune response and sensory perception .
Case Studies
- Antibacterial Efficacy : In a study by Singh et al., the antibacterial potential of substituted oxazoles was assessed against multiple bacterial strains using reference drugs like ampicillin and ciprofloxacin. The findings indicated that certain derivatives outperformed standard antibiotics in inhibiting bacterial growth .
- Anticancer Potential : Research conducted on benzoxazole derivatives demonstrated selective toxicity towards cancer cells over normal cells, suggesting their potential use as anticancer agents with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
